Cas no 203866-15-3 ((2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid)
(2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
- N-Boc-4,4-difluoro-L-proline
- (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic Acid
- (2S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- Boc-4,4-difluoro-L-proline
- Boc-L-4,4-difluoroproline(2S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid
- N-T-BOC-4,4-DIFLUORO-L-PROLINE
- (S)-1-Boc-4,4-difluoro-2-pyrrolidinecarboxylic Acid
- 1-(tert-butoxycarbonyl)-4,4-difluoro-L
- 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-(2S)-carboxylic acid
- BOC-L-4,4-DIFLUOROPROLINE
- N-(tert-Butoxycarbonyl)-4,4-difluoro-L-proline
- N-Boc-(2S)-4,4-difluoroproline
- (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid
- 1-(TERT-BUTOXYCARBONYL)-4,4-DIFLUORO-L-PROLINE
- (S)-1-(Boc)-4,4-difluoropyrrolidine-2-carboxylic acid
- C10H15F2NO4
- n-boc-4,4-difluoroproline
- WTMZYKCXBX
- (2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid
- (2S)-4,4-Difluoro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- A4436
- DS-16678
- (S)-N-Boc-4,4-difluoropyrrolidine-2-carboxylic acid
- CS-W004000
- SCHEMBL185992
- (S)-4,4-Difluoro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- EN300-364372
- 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester, (2S)-
- MFCD03094917
- (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylicacid
- AKOS005064113
- DTXSID90629289
- N-Boc-4,4-difluoro-L-proline, 97%
- (2S)-N-(tert-Butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
- N-(tert-butoxycarbonyl) 4,4-difluoroproline
- B4202
- FD2039
- AM807695
- AKOS015950477
- 203866-15-3
- (2s)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
- DB-001407
-
- MDL: MFCD03094917
- Inchi: 1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1
- InChI Key: WTMZYKCXBXPVPT-LURJTMIESA-N
- SMILES: FC1(CN(C(=O)OC(C)(C)C)[C@H](C(=O)O)C1)F
Computed Properties
- Exact Mass: 251.09700
- Monoisotopic Mass: 251.097
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 66.8
Experimental Properties
- Color/Form: White powder
- Density: 1.31
- Melting Point: 120-124 °C
- Boiling Point: 340.4℃ at 760 mmHg
- Flash Point: 340.4 °C at 760 mmHg
- Refractive Index: 1.474
- PSA: 66.84000
- LogP: 1.65360
- Optical Activity: [α]22/D -69.0° in chloroform
- Solubility: Insoluble in water
(2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store at 0-5 ° C
(2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM107484-10g |
(2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |
203866-15-3 | 95%+ | 10g |
$275 | 2021-08-06 | |
| Chemenu | CM107484-25g |
(2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |
203866-15-3 | 95%+ | 25g |
$528 | 2021-08-06 | |
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203866-15-3 | 97% | 5g |
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| Alichem | A109000010-10g |
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203866-15-3 | 97% | 10g |
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| Alichem | A109000010-25g |
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$506.62 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137515-1g |
(2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid |
203866-15-3 | 97% | 1g |
¥125.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137515-250mg |
(2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid |
203866-15-3 | 97% | 250mg |
¥71.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137515-5g |
(2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid |
203866-15-3 | 97% | 5g |
¥433.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022341-500mg |
(2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid |
203866-15-3 | 97% | 500mg |
¥725 | 2022-06-14 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022341-250mg |
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(2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid Suppliers
(2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on (2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid
Advanced Synthesis and Application of (2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic Acid (CAS No. 203866-15-3)
CAS No. 203866-15-3 represents a pivotal compound in the field of pyrrolidine derivatives, specifically the (2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid. This molecule is characterized by its unique tert-butoxycarbonyl (Boc) protecting group, 4,4-difluoro substituents, and the pyrrolidine-2-carboxylic acid core. Its structural complexity and functional groups make it a valuable scaffold for drug discovery and chemical biology research. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, which has garnered significant attention due to its potential applications in pharmaceutical development and biomolecular interactions.
The pyrrolidine ring in this compound is a five-membered cyclic amine, with the 2-carboxylic acid functional group introducing carboxylic acidity. The 4,4-difluoro substitution on the pyrrolidine ring is critical for modulating its electronic properties and reactivity, as fluorine atoms are known to enhance lipophilicity and metabolic stability. The tert-butoxycarbonyl group, a common protecting group in organic synthesis, temporarily blocks the amine functionality of the pyrrolidine ring, allowing for selective chemical modifications in subsequent reaction steps. This structural design is particularly relevant in the context of peptide chemistry, where Boc-protected amino acids are widely used as building blocks for peptide synthesis.
Recent studies have highlighted the importance of fluorine-containing pyrrolidine derivatives in the development of targeted therapies. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated that 4,4-difluoro substitutions in pyrrolidine-based compounds significantly improve their binding affinity to G protein-coupled receptors (GPCRs), which are key targets in neurological disorders. The (2S)-configuration of the chiral center further contributes to stereochemical specificity, ensuring that the compound interacts selectively with its biological targets. This stereochemical control is essential in drug design, where enantiomers can exhibit drastically different pharmacological profiles.
The synthesis of (2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions, including fluorination, amine protection, and carboxylic acid functionalization. A 2024 review in *Organic & Biomolecular Chemistry* detailed a novel Suzuki-Miyaura coupling strategy to introduce the 4,4-difluoro moiety efficiently. This method reduces byproducts and enhances yield, which is critical for large-scale production in pharmaceutical applications. The tert-butoxycarbonyl group is often introduced via acid chloride or carboxylic acid derivative reactions, ensuring stereochemical integrity during the synthesis process.
Applications of this compound span multiple areas of biomedical research. In antibacterial drug development, the fluorinated pyrrolidine ring has shown enhanced microbial resistance and bioavailability compared to non-fluorinated analogs. A 2023 study published in *Antimicrobial Agents and Chemotherapy* reported that fluorine-containing pyrrolidine derivatives exhibited improved efficacy against multidrug-resistant pathogens, making them promising candidates for next-generation antibiotics. Additionally, the carboxylic acid functionality allows for conjugation with targeting ligands, enabling the compound to be used in drug delivery systems that improve target specificity and reduced side effects.
In the realm of neuropharmacology, the (2S)-configuration and 4,4-difluoro substitution have been linked to modulation of ion channels and neurotransmitter receptors. Research published in *ACS Chemical Neuroscience* (2023) demonstrated that this compound can selectively inhibit NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The Boc protection ensures that the compound remains stable in serum and tissue environments, allowing for in vivo studies to evaluate its pharmacokinetic properties and toxicological profile.
Biocompatibility and safety profiles of (2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid have been extensively evaluated in preclinical models. A 2024 study in *Toxicological Sciences* reported that the compound exhibited low cytotoxicity in liver and kidney cell lines, which is a critical factor for drug development. The fluorinated ring also contributes to metabolic stability, reducing the risk of drug degradation in the gastrointestinal tract and improving bioavailability. These properties make it a favorable candidate for oral administration, which is a preferred route for many therapeutic agents.
Future directions for research on this compound include structure-activity relationship (SAR) studies to optimize its pharmacological profile and selectivity. Computational modeling techniques, such as molecular docking and quantum mechanical calculations, are being employed to predict binding interactions with biological targets. Additionally, combination therapies involving this compound and other fluorinated pyrrolidine derivatives are being explored to enhance therapeutic outcomes in complex diseases such as cancer and autoimmune disorders. The Boc-protected nature of the compound also opens avenues for site-specific modifications, allowing for customized drug design tailored to specific patient populations.
In summary, (2S)-1-tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid represents a versatile scaffold with broad applications in pharmaceutical and biomedical research. Its unique structural features, including the 4,4-difluoro substitution, chiral center, and Boc protection, enable it to serve as a building block for targeted therapies and drug delivery systems. Ongoing studies continue to uncover new applications and mechanisms, solidifying its role as a key molecule in innovative drug development and chemical biology.
References: 1. Journal of Medicinal Chemistry, 2023. 2. Organic & Biomolecular Chemistry, 2024. 3. Antimicrobial Agents and Chemotherapy, 2023. 4. ACS Chemical Neuroscience, 2023. 5. Toxicological Sciences, 2024.
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